molecular formula C10H13Cl2N B1394013 4-Chloro-N-(cyclopropylmethyl)aniline CAS No. 69565-54-4

4-Chloro-N-(cyclopropylmethyl)aniline

Cat. No.: B1394013
CAS No.: 69565-54-4
M. Wt: 218.12 g/mol
InChI Key: XOSYWXIVLBCUAP-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

IUPAC Name and Structural Formula

The IUPAC name for this compound is 4-chloro-N-(cyclopropylmethyl)aniline , reflecting its benzene ring substituted with a chlorine atom at the para position and a cyclopropylmethyl group attached to the nitrogen atom. Its structural formula is represented as C₁₀H₁₂ClN , with a molecular weight of 181.66 g/mol . The benzene ring is connected to an amine group (–NH–) that is further bonded to a cyclopropylmethyl moiety (–CH₂–C₃H₅).

The SMILES notation for the compound is ClC1=CC=C(C=C1)NCC2CC2 , which encodes the chlorine-substituted benzene ring, the amine linkage, and the cyclopropane ring.

CAS Registry Number and Synonyms

The CAS Registry Number for this compound is 69565-54-4 . Common synonyms include:

  • N-(Cyclopropylmethyl)-4-chloroaniline
  • 4-Chloro-N-(cyclopropylmethyl)benzenamine
  • (4-Chlorophenyl)(cyclopropylmethyl)amine.

A hydrochloride salt form (1785761-10-5 ) is also documented, with the molecular formula C₁₀H₁₃Cl₂N .

Historical Context and Discovery

The compound emerged as a key intermediate in the early 21st century during efforts to optimize synthetic routes for m-diamide insecticides and pharmaceutical candidates. Patent literature from 2021 describes its role in streamlined protocols for preparing N-cyclopropylmethyl aniline derivatives, addressing challenges in stereoselectivity and yield. Advances in metal-catalyzed reactions, particularly using zinc and acetic acid, enabled efficient large-scale production by 2024.

Significance in Organic Chemistry and Industrial Applications

This compound serves as a versatile precursor in:

  • Pharmaceutical Synthesis : It is integral to developing kinase inhibitors and G protein-coupled receptor modulators. For example, derivatives like TK05 (CID 53385780) exhibit activity in biochemical assays targeting inflammatory pathways.
  • Agrochemicals : The compound is a building block for neonicotinoid-like insecticides, leveraging its halogen and cyclopropane motifs to enhance binding to insect nicotinic acetylcholine receptors.
  • Materials Science : Its rigid cyclopropane structure contributes to liquid crystal and polymer stabilizers, improving thermal stability in optoelectronic devices.

Industrial synthesis often employs continuous flow reactors or microwave-assisted techniques to optimize the coupling of 4-chloroaniline with cyclopropylmethyl bromide, achieving yields exceeding 85%. Recent innovations in Pd-catalyzed cross-coupling reactions further expand its utility in creating biaryl architectures for drug discovery.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₂ClN
Molecular Weight 181.66 g/mol
Boiling Point Not reported
LogP (Partition Coefficient) 3.16
Solubility Insoluble in water; soluble in organic solvents

Properties

IUPAC Name

4-chloro-N-(cyclopropylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMRFDUZTOOYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(cyclopropylmethyl)aniline typically involves the reaction of 4-chloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(cyclopropylmethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

4-Chloro-N-(cyclopropylmethyl)aniline has a wide range of applications across different domains:

Chemistry

  • Building Block in Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications.
  • Reagent in Chemical Reactions: Utilized in studies of reaction mechanisms and pathways.

Biology

  • Biochemical Assays: The compound is employed in various assays to study biological processes.
  • Enzyme Mechanism Investigations: It aids in understanding enzyme functions and interactions due to its ability to inhibit or activate specific enzymes.

Medicine

  • Pharmaceutical Development: Investigated as a potential pharmacological agent, particularly for its anti-inflammatory properties. Preliminary studies suggest it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways.
CompoundIC50 (μM)Target Enzyme
This compoundTBDCOX-2
Celecoxib0.04 ± 0.01COX-2
DiclofenacTBDCOX-1/COX-2

This table indicates the potential potency of this compound compared to established anti-inflammatory drugs.

Industry

  • Dyes and Pigments Production: Used in the synthesis of dyes and other specialty chemicals due to its reactive nature.

The biological activity of this compound is attributed to its interaction with various molecular targets:

Mechanisms of Action:

  • Enzyme Inhibition: Exhibits potential as an inhibitor of enzymes involved in inflammation, thus reducing pro-inflammatory mediator production.
  • Receptor Modulation: May interact with receptors linked to pain and inflammation, suggesting therapeutic benefits for conditions like arthritis.

Case Studies and Research Findings

Research has shown that compounds structurally similar to this compound exhibit notable biological activities:

  • Anti-inflammatory Studies: Investigations into its effects on COX enzymes have indicated a potential role in managing inflammatory diseases.
  • Pharmacological Evaluations: Ongoing studies aim to elucidate its binding affinities and therapeutic implications, particularly in drug formulations.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(cyclopropylmethyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical structure and the functional groups present. It can also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline
  • Structure : Features a pyridinyl-ethyl group instead of cyclopropylmethyl.
  • Synthesis : Prepared via condensation of 4-chloroaniline with 2-pyridine carboxaldehyde, followed by cobalt complexation .
  • Applications : Exhibits antimicrobial activity against E. coli, S. aureus, and C. albicans due to the chloro substituent enhancing bioactivity .
4-Chloro-N-(4-nitrophenyl)aniline
  • Structure : Diarylamine with a nitro group at the para position.
  • Synthesis : Produced via desulfinylative Smiles rearrangement (50% yield) .
  • Data : ¹³C NMR peaks at δ 151.0, 139.5, and 126.4; HRMS confirms molecular formula C₁₂H₉ClN₂O₂ .
Schiff Base Derivatives (e.g., N-(4-chlorobenzylidene)aniline)
  • Structure : Formed by condensing 4-chloroaniline with aldehydes (e.g., benzaldehyde or pyridine carboxaldehyde) .
  • Applications : Used in corrosion inhibition (e.g., 4-CNMBA derivatives protect zinc surfaces in acidic media) and as ligands for metal complexes (e.g., cobalt) with antimicrobial properties .
  • Key Difference : The imine (C=N) group introduces conjugation, enhancing UV absorption and coordination chemistry compared to secondary amines .
Halogen-Substituted Analogues
  • 4-Bromo-N-(cyclopropylmethyl)aniline (CAS: 356539-42-9): Bromine replaces chlorine; molecular formula C₁₀H₁₂BrN. Bromine’s larger atomic size may increase steric hindrance and alter lipophilicity .
  • 2-(Bromomethyl)-3-chloro-N,N-bis(cyclopropylmethyl)aniline : Contains bromomethyl and bis-cyclopropylmethyl groups, increasing molecular complexity (C₁₅H₁₉BrClN) .
Alkyl-Substituted Analogues
  • 2-Chloro-N-(1-cyclopropylethyl)-4-methylaniline (CAS: 1038967-06-4): Additional methyl and ethylcyclopropyl groups enhance steric bulk (C₁₂H₁₆ClN) .
  • 4-Chloro-N-(4-propoxybenzyl)aniline (CAS: 1036585-50-8): Propoxybenzyl group introduces ether functionality, increasing hydrophobicity (logP: 4.9) .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
4-Chloro-N-(cyclopropylmethyl)aniline C₁₀H₁₂ClN Cyclopropylmethyl, Cl Lab reagent, intermediate synthesis
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline C₁₃H₁₂ClN₂ Pyridinyl-ethyl, Cl Antimicrobial, metal complexes
4-Chloro-N-(4-nitrophenyl)aniline C₁₂H₉ClN₂O₂ Nitrophenyl, Cl Diarylamine synthesis
N-(4-chlorobenzylidene)aniline C₁₃H₁₀ClN Benzylidene (C=N), Cl Corrosion inhibition, Schiff bases
4-Bromo-N-(cyclopropylmethyl)aniline C₁₀H₁₂BrN Cyclopropylmethyl, Br Halogen variant
4-Chloro-N-(4-propoxybenzyl)aniline C₁₆H₁₈ClNO Propoxybenzyl, Cl High logP (4.9), hydrophobic

Critical Observations

  • Toxicity : this compound’s acute toxicity (H302) contrasts with Schiff bases (e.g., 4-CNMBA), where toxicity data are unspecified but bioactivity is emphasized .
  • Reactivity : Cyclopropylmethyl groups impart steric effects, while nitro or Schiff base functionalities enhance electronic interactions .
  • Data Gaps : Physical properties (e.g., melting points) for the target compound remain uncharacterized in the evidence, unlike analogues with reported NMR/HRMS data .

Biological Activity

4-Chloro-N-(cyclopropylmethyl)aniline is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a chloro group and a cyclopropylmethyl substituent. This article delves into its biological activities, highlighting its pharmacological potential and mechanisms of action based on diverse research findings.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : Approximately 183.66 g/mol
  • Structure : The compound features a chloro group at the para position of the aniline ring, with a cyclopropylmethyl group attached to the nitrogen atom.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological exploration. Notable activities include:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.15 to 7.26 µM against A549, HeLa, HepG2, and MCF-7 cancer cell lines .
  • Acetylcholinesterase Inhibition : The compound may interact with acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Compounds structurally related to this compound have demonstrated varying degrees of inhibition against human AChE (huAChE), which is relevant for neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Effects : Some studies indicate that derivatives can upregulate neuroprotective pathways, potentially mitigating neuroinflammation and oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinities : Interaction studies suggest that this compound can bind effectively to various receptors and enzymes, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Scavenging : The structural features may allow the compound to scavenge free radicals, contributing to its neuroprotective properties .
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, enhancing their potential as anticancer agents .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique biological profile:

Compound NameMolecular FormulaKey Features
4-ChloroanilineC6H6ClNBasic aniline structure without cyclopropyl group
N-(Cyclopropylmethyl)-4-methylanilineC11H15NIncreased lipophilicity due to methyl addition
4-Bromo-N-(cyclopropylmethyl)anilineC10H13BrNBromine substitution alters reactivity

The unique combination of functional groups in this compound provides distinct reactivity patterns and biological activities compared to these similar compounds.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • A study investigating acetylcholinesterase inhibitors found that certain derivatives exhibited potent inhibitory effects, suggesting a pathway for developing treatments for cognitive disorders .
  • Research on anticancer agents highlighted that modifications on the aniline structure could enhance cytotoxicity against specific cancer cell lines, indicating a promising avenue for drug development .

Q & A

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A common method involves Schiff base formation followed by reductive amination. For example:
  • Step 1 : React 4-chloroaniline with cyclopropanecarboxaldehyde in the presence of molecular sieves (4 Å) under inert atmosphere to form an imine intermediate.
  • Step 2 : Reduce the imine using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C to yield the target compound.
  • Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or NMR .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–6.8 ppm, cyclopropylmethyl CH2_2 at δ 2.8–3.1 ppm) and FT-IR (N-H stretch at ~3400 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 196.1 (calculated for C10_{10}H12_{12}ClN) .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX software?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data at 296 K .
  • Structure Solution : Employ SHELXS-97 for direct methods to locate heavy atoms (Cl, N). Initial phases are improved via Patterson maps .
  • Refinement : Apply SHELXL-2018 for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms and riding models for H atoms. Convergence criteria: R1_1 < 0.05, wR2_2 < 0.15 .
  • Validation : Check for missed symmetry using PLATON and validate chirality with Flack parameter (x > 0.95 for enantiopure crystals) .

Q. How do structural modifications of the cyclopropylmethyl group influence insecticidal activity in derivatives?

  • Methodological Answer :
  • Analog Synthesis : Replace the cyclopropylmethyl group with fluorobenzyl or hexynyl moieties via nucleophilic substitution (e.g., using LDA in THF at −70°C) .
  • Bioassays : Test insecticidal activity against Plutella xylostella using leaf-dip assays (1–100 mg/L). Monitor mortality rates at 24–72 hours.
  • SAR Analysis : Derivatives with electron-withdrawing groups (e.g., -CF3_3) show enhanced activity due to increased lipophilicity and target binding (e.g., GABA receptor inhibition). Cyclopropylmethyl analogs exhibit 100% mortality at 1 mg/L, while bulkier groups reduce potency .

Q. What experimental strategies resolve contradictions in toxicity data for this compound?

  • Methodological Answer :
  • Acute Toxicity Testing : Conduct OECD Guideline 423 trials on rodents (oral, dermal routes). Reported LD50_{50} > 500 mg/kg (oral, rat) aligns with GHS Category 4 (H302: harmful if swallowed) .
  • Chronic Exposure Studies : Address data gaps via 28-day repeated dose toxicity tests (OECD 407). Monitor liver/kidney histopathology and hematological parameters.
  • Confounding Factors : Variability may arise from impurity profiles (e.g., residual solvents). Use HPLC-MS to quantify batch-specific contaminants .

Q. How can Box-Behnken experimental design optimize photocatalytic degradation of aniline derivatives?

  • Methodological Answer :
  • Design Parameters : Select catalyst loading (MnFe2_2O4_4/Zn2_2SiO4_4), pH (3–9), and UV intensity as independent variables. Use 3-level BBD with 15 runs .
  • Response Surface Methodology : Model degradation efficiency (%) via quadratic regression. ANOVA identifies significant factors (e.g., pH > catalyst loading).
  • Validation : Confirm optimal conditions (pH 7, 0.5 g/L catalyst, 30 mW/cm2^2 UV) achieve >90% degradation in 2 hours, verified via LC-MS (detection of intermediate chlorophenols) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-N-(cyclopropylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-(cyclopropylmethyl)aniline

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